Most Potent Alkylaminophenol in Colorectal Cancer
In a direct head-to-head comparison of three alkylaminophenols (HNPMI, THTMP, THMPP) against Caco-2 colon cancer cells, HNPMI exhibited the lowest half-maximal inhibitory concentration (IC₅₀) at 28 ± 1.8 μM [1]. While the full numerical IC₅₀ values for THTMP and THMPP are reported in the supporting information (Table S1) and are described as higher than HNPMI's, the published text confirms HNPMI as the most potent analog in this series [1]. In DLD-1 and HT-29 colorectal adenocarcinoma cells, HNPMI showed IC₅₀ values of 39.3 ± 7.03 μM and 31.9 ± 1.25 μM, respectively [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | HNPMI IC₅₀ = 28 ± 1.8 μM (Caco-2); 39.3 ± 7.03 μM (DLD-1); 31.9 ± 1.25 μM (HT-29) |
| Comparator Or Baseline | THTMP and THMPP (exact IC₅₀ values in Table S1, confirmed higher than HNPMI across all tested CRC lines) |
| Quantified Difference | HNPMI exhibited the lowest IC₅₀; specific fold-difference values require Table S1 data |
| Conditions | Caco-2, DLD-1, HT-29 colorectal cancer cell lines; 24 h treatment; Trypan blue exclusion assay; n = 6 independent replicates |
Why This Matters
Procurement of HNPMI over THTMP or THMPP ensures access to the most potent alkylaminophenol EGFR inhibitor in this chemical series for colorectal cancer models, directly impacting assay sensitivity and required compound quantities.
- [1] Kandhavelu J, Subramanian K, Naidoo V, Sebastianelli G, Doan P, et al. A novel EGFR inhibitor, HNPMI, regulates apoptosis and oncogenesis by modulating BCL-2/BAX and p53 in colon cancer. Br J Pharmacol. 2024;181(1):107–124. doi:10.1111/bph.16141. View Source
